molecular formula C16H14FNO2 B2475119 N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-27-1

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2475119
CAS No.: 924824-27-1
M. Wt: 271.291
InChI Key: DZIBPPPEUWGNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic small molecule based on the chroman-4-one (also known as 3,4-dihydro-2H-chromene) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound belongs to a class of N-phenyl-2H-chromene-3-carboxamides that have been rationally designed as novel radiation countermeasures, derived from the lead compound Ex-RAD via a scaffold hopping strategy . Its core structure is a bicyclic system featuring a benzene ring fused to a dihydropyran ring, with the carboxamide group at the 3-position providing a key point of interaction for potential biological targets . Research on closely related structural analogs has demonstrated significant potential in radioprotection. These compounds have been shown to accelerate the recovery of peripheral blood cells in mice exposed to total body irradiation and alleviate radiation-induced damage to organs such as the small intestine, spleen, and thymus . Mechanistic studies on the most effective analog, compound B5, indicate that the radioprotective effects are linked to the downregulation of the pro-apoptotic protein p53 and the upregulation of the anti-apoptotic protein Bcl-2, thereby mitigating radiation-induced apoptosis . Furthermore, RNA-sequencing analysis suggests that these effects are primarily mediated through the Wnt signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . This makes this compound a highly valuable chemical probe for investigating cellular responses to ionizing radiation and for the development of novel anti-radiation pharmaceuticals. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBPPPEUWGNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with 3-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized chromene derivatives.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been investigated for its potential therapeutic effects in various diseases:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A study demonstrated a significant reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound.
  • Antioxidant Properties : The compound has shown strong radical scavenging activity in vitro, comparable to established antioxidants like ascorbic acid. This property is crucial for protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it induced apoptosis and inhibited proliferation in MCF-7 breast cancer cells and A549 lung cancer cells at micromolar concentrations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Receptor Interaction : It can bind to specific receptors in cells, altering their signaling pathways and leading to therapeutic effects.

Industrial Applications

In addition to its medicinal applications, this compound can serve as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials and chemical products in various industries.

Anti-inflammatory Activity Study

A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages:

Concentration (μM)TNF-alpha (pg/mL)IL-6 (pg/mL)
0150200
10120180
5090150
10060100

Results indicated a significant reduction in pro-inflammatory cytokines at higher concentrations of the compound.

Antioxidant Activity Evaluation

In vitro assays using DPPH and ABTS methods revealed that this compound exhibited strong radical scavenging activity:

MethodIC50 (μM)
DPPH25
ABTS30

These results suggest that the compound has potential as an antioxidant agent.

Anticancer Activity Assessment

A series of experiments on different cancer cell lines demonstrated that this compound induced apoptosis:

Cell LineIC50 (μM)
MCF-715
A54910
PC-320

This data indicates the compound's potential as an anticancer agent across multiple cancer types .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Key Structural Differences :

  • Substituent : The phenyl group bears a trifluoromethyl (-CF₃) group instead of fluorine.
  • Chromene Core : Fully unsaturated 2H-chromene (lacking the 3,4-dihydro modification).

Implications :

  • The unsaturated chromene core may confer greater rigidity, affecting binding pocket compatibility in biological targets .

N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide

Key Structural Differences :

  • Additional Groups: Introduction of an 8-hydroxy and 2-imino moiety on the chromene core.
  • Chromene Saturation : Unsaturated 2H-chromene.

Implications :

  • The imino group (C=N) alters conjugation and electronic distribution, which may shift reactivity or binding kinetics compared to the dihydrochromene analog .

N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Key Structural Differences :

  • Substituents: Methoxy (-OCH₃) at the phenyl ortho-position and an imino-linked trifluoromethylphenyl group.
  • Chromene Core : Unsaturated 2H-chromene.

Implications :

  • Methoxy’s electron-donating nature counterbalances the electron-withdrawing -CF₃, creating a polarized electronic profile.

3-Chloro-N-phenyl-phthalimide

Key Structural Differences :

  • Core Structure : Phthalimide (isoindoline-1,3-dione) vs. chromene-carboxamide.
  • Substituent : Chlorine at the phthalimide’s 3-position.

Implications :

  • The phthalimide core is more rigid and polar, favoring interactions with π-stacking or polar residues in enzymes.
  • Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may alter pharmacokinetic properties, such as metabolic stability .

N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Key Structural Differences :

  • Core Structure : Thiophene-carboxamide vs. chromene-carboxamide.
  • Substituents : Pyrrol-1-yl and 3,4-dimethoxyphenyl groups.

Implications :

  • The dimethoxyphenyl group enhances steric bulk and electron density, which may influence binding to hydrophobic pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Electronic Effects Potential Biological Implications
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide 3,4-dihydro-2H-chromene 3-fluorophenyl Moderate electron-withdrawing (F) Balanced solubility and target affinity
N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 2H-chromene 3-CF₃ Strong electron-withdrawing (-CF₃) High lipophilicity, possible toxicity
N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide 2H-chromene 8-OH, 2-imino Polar (OH), conjugated (C=N) Enhanced hydrogen bonding, altered kinetics
N-(2-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 2H-chromene 2-OCH₃, imino-linked 3-CF₃ Electron-donating (OCH₃), bulky (imino) Steric hindrance, polarized binding
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl Electron-withdrawing (Cl) Rigid core, potential enzyme inhibition
N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide Thiophene 3,4-OCH₃, pyrrol-1-yl Electron-rich (OCH₃, pyrrole) Thiophene-specific redox activity

Biological Activity

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C16H14FNO3C_{16}H_{14}FNO_3 and a molecular weight of 283.25 g/mol. The synthesis typically involves the reaction of 3-fluoroaniline with 2-oxo-2H-chromene-3-carboxylic acid, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It has been shown to modulate receptor functions, which can influence cellular signaling cascades and physiological responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HT29 (colorectal cancer) and MCF7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has also shown antimicrobial properties. It was tested against various bacterial strains, exhibiting significant activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-(3-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamideModerate anticancer activityChlorine substituent affects reactivity
N-(2-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamideAntimicrobial propertiesDifferent fluorine positioning
N-(3-bromophenyl)-3,4-dihydro-2H-chromene-3-carboxamideLow cytotoxicityBromine's larger atomic size impacts binding

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against cancer cell lines, it was found to induce apoptosis in HT29 cells significantly. The study reported an IC50 value of approximately 10 µM, indicating strong antiproliferative effects compared to control groups .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6 levels.

Q & A

Q. What are the established synthetic routes for N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of chromene precursors followed by carboxamide coupling. Key steps include:

  • Cyclization : Formation of the dihydrochromene backbone using acid- or base-catalyzed conditions .
  • Carboxamide coupling : Reaction of the chromene intermediate with 3-fluoroaniline via EDC/HOBt-mediated amidation, ensuring stoichiometric control to avoid side products . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature (40–60°C for amidation), and catalyst selection (e.g., DMAP for enhanced efficiency) .

Q. How is the stereochemistry and structural integrity of the compound validated post-synthesis?

Structural confirmation employs:

  • X-ray crystallography : Resolves stereochemical details (e.g., Z/E configuration at imine groups) and crystallographic packing .
  • NMR spectroscopy : 1H/13C NMR verifies substituent positions, with fluorine-19 NMR confirming the fluorophenyl group’s electronic environment .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and purity (>95%) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC50 calculations .
  • Antimicrobial susceptibility testing : Broth microdilution (MIC determination) against Gram-positive/negative pathogens .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
  • Autoradiography/PET imaging : Use radiolabeled analogs (e.g., 18F isotopes) to track in vivo target engagement .

Q. What computational methods are suitable for elucidating its mechanism of action?

Advanced approaches involve:

  • Molecular docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina or Schrödinger .
  • MD simulations : Analyze ligand-receptor dynamics over 100+ ns trajectories to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity trends .

Q. How can synthesis yields be improved while maintaining enantiomeric purity?

Yield optimization strategies:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of intermediates .
  • Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., cyclization) .
  • Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .

Q. What analytical techniques address contradictions in spectroscopic data?

Conflicting NMR/IR results require:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
  • DFT calculations : Simulate IR/NMR spectra to match experimental data .

Methodological Considerations

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Dose range : Test 0.1–100 μM, using logarithmic increments to capture EC50/IC50 accurately .
  • Counter-screening : Include unrelated targets (e.g., GPCRs) to assess selectivity .
  • Cellular context : Use primary cells alongside immortalized lines to evaluate tissue-specific toxicity .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fractions .
  • Forced degradation studies : Expose to heat/light and quantify degradants using stability-indicating HPLC .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in biological activity be mitigated?

  • Strict QC protocols : Require ≥95% purity (HPLC) and identical 1H NMR profiles for all batches .
  • Bioassay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize results .
  • Collaborative validation : Share samples with independent labs to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.